Enhanced Lipophilicity (XLogP) of 4-Cyclopropyl-2,6-difluorobenzoic acid vs. Unsubstituted 2,6-Difluorobenzoic Acid
The target compound, 4-cyclopropyl-2,6-difluorobenzoic acid, demonstrates a calculated lipophilicity (XLogP3-AA) of 2.6 . This is a significant +1.0 unit increase compared to the unsubstituted parent 2,6-difluorobenzoic acid, which has an XLogP3 of 1.6 [1]. This enhanced lipophilicity is a direct consequence of the 4-cyclopropyl substituent and is a critical parameter for influencing membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 2,6-Difluorobenzoic acid (XLogP3 = 1.6) |
| Quantified Difference | +1.0 log unit increase |
| Conditions | Computed values from authoritative chemical databases using XLogP3 and XLogP3-AA algorithms. |
Why This Matters
This quantifiable difference in lipophilicity is crucial for scientists selecting building blocks, as it provides a predictable means to tune the physicochemical profile of a lead compound, impacting its ability to cross cell membranes and its overall bioavailability without the need for extensive empirical optimization.
- [1] PubChem. 2,6-Difluorobenzoic acid (CID 9796). View Source
